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Cat. No.: B1236737 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The genus Ononis, belonging to the Fabaceae family, encompasses species rich in a diverse

array of secondary metabolites, particularly isoflavonoids. These compounds, including

isoflavones, isoflavanones, and pterocarpans, have garnered significant interest for their

potential pharmacological activities. Mass spectrometry coupled with liquid chromatography

has emerged as a powerful and indispensable tool for the comprehensive profiling,

identification, and quantification of these metabolites in Ononis species. This document

provides detailed application notes and protocols for the mass spectrometric analysis of Ononis

metabolites, intended to guide researchers in this field.

Data Presentation: Quantitative Analysis of
Isoflavonoids in Ononis Species
The following table summarizes the quantitative data of key isoflavonoid aglycones and their

corresponding glucosides identified in the roots of Ononis spinosa and Ononis arvensis. The

data has been compiled from UPLC-UV-DAD analysis, providing a comparative overview of the

metabolite distribution between these two species.
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Compound
Aglycone/Glucosid
e

Ononis spinosa
(mg/100g of dried
root)

Ononis arvensis
(mg/100g of dried
root)

Isoflavones

Formononetin Aglycone 1.3 ± 0.1 1.8 ± 0.2

Glucoside 2.6 ± 0.3 4.8 ± 0.5

Pseudobaptigenin Aglycone 0.5 ± 0.1 0.7 ± 0.1

Glucoside 1.1 ± 0.1 2.0 ± 0.2

Isoflavanones

Onogenin Aglycone 10.5 ± 1.1 12.3 ± 1.3

Glucoside 22.8 ± 2.4 35.4 ± 3.7

Sativanone Aglycone 3.2 ± 0.3 4.1 ± 0.4

Glucoside 7.0 ± 0.7 11.8 ± 1.2

Pterocarpans

Maackiain Aglycone 2.1 ± 0.2 2.5 ± 0.3

Glucoside 4.6 ± 0.5 7.2 ± 0.8

Medicarpin Aglycone 5.4 ± 0.6 6.8 ± 0.7

Glucoside 11.8 ± 1.2 19.6 ± 2.1

Data adapted from Gampe et al., 2021.[1][2][3]

Experimental Protocols
Sample Preparation for Metabolite Extraction
This protocol details the extraction of metabolites from Ononis plant material for LC-MS

analysis.

Materials:
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Ground plant material (roots or aerial parts)

70% aqueous methanol

Ultrasonic bath

Filtration apparatus

Rotary evaporator

0.22 µm PTFE filter

Procedure:

Weigh 0.500 g of ground plant material.[4]

Add 30 mL of 70% aqueous methanol to the plant material.[4]

Extract the mixture in an ultrasonic bath for 10 minutes at 25°C.[4]

Filter the extract to remove solid plant debris.[4]

Dry the filtrate under vacuum using a rotary evaporator at 60°C.[4]

Re-dissolve the resulting residue in a suitable solvent (e.g., methanol or the initial mobile

phase) for LC-MS analysis.

Filter the final sample through a 0.22 µm PTFE filter prior to injection into the LC-MS system.

[1]

UPLC-ESI-Orbitrap-MS/MS Analysis Protocol
This protocol outlines the parameters for high-resolution mass spectrometry analysis of Ononis

metabolites.

Instrumentation:

UPLC system coupled to an Orbitrap mass spectrometer with an electrospray ionization

(ESI) source.
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Chromatographic Conditions:

Column: Phenyl-hexyl column (specific dimensions and particle size may vary).[1]

Mobile Phase A: 0.3% v/v formic acid in water.[4]

Mobile Phase B: Methanol.[4]

Gradient Program:

0.0 min: 29% B

32.0 min: 80% B

34.0 min: 100% B

37.0 min: 100% B

42.0 min: 29% B[4]

Flow Rate: 0.4 mL/min.[1][4]

Column Temperature: 25°C.[4]

Injection Volume: 2 µL.[4]

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).[1][4]

Spray Voltage: 3500 V.[1][4]

Capillary Temperature: 256.25°C.[1][4]

Sheath Gas (N₂): 47.5 arbitrary units.[1][4]

Auxiliary Gas (N₂): 11.25 arbitrary units.[1][4]

Full Scan Resolution: 70,000.[1][4]
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Full Scan Range: m/z 120-1000.[1][4]

Data-Dependent MS/MS Scan Resolution: 35,000.[1][4]

MS/MS Scan Range: m/z 50-1000.[1][4]

Normalized Collision Energy: Stepped (10%, 30%, 45%).[1][4]

Mandatory Visualizations
Experimental Workflow for Ononis Metabolite Analysis
The following diagram illustrates the general workflow for the mass spectrometry-based

analysis of metabolites from Ononis species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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